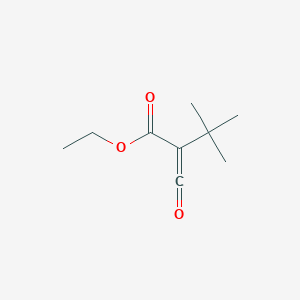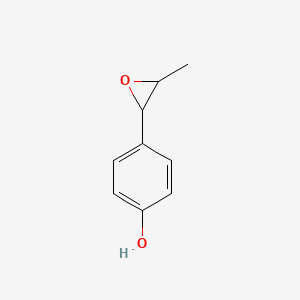![molecular formula C20H24O2 B14660259 4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione CAS No. 37780-10-2](/img/structure/B14660259.png)
4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione is an organic compound with a complex structure characterized by the presence of two tert-butyl groups and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione typically involves the Friedel-Crafts alkylation reaction. This method includes the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its bulky tert-butyl groups also influence its reactivity and interaction with other molecules, making it a valuable compound in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the dione functionality.
2,6-Di-tert-butylphenol: Contains tert-butyl groups but has a phenol core instead of a biphenyl core.
Butylated hydroxytoluene (BHT): A related antioxidant compound with tert-butyl groups.
Uniqueness
4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione is unique due to its specific arrangement of tert-butyl groups and the presence of the dione functionality. This structure imparts distinct chemical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
37780-10-2 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4,6-ditert-butyl-3-phenylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C20H24O2/c1-19(2,3)14-12-15(20(4,5)6)17(21)18(22)16(14)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI Key |
XFTYFKPGGBOOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=O)C1=O)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
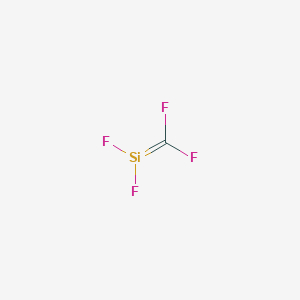
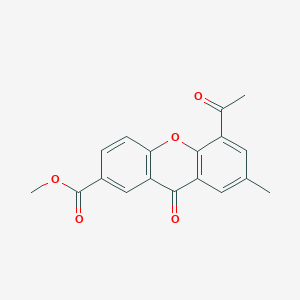
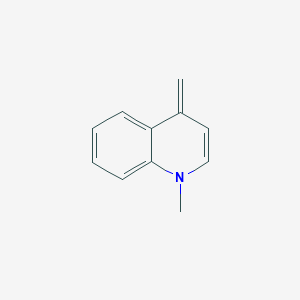

![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)

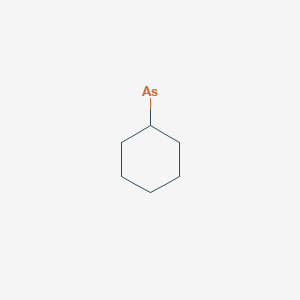


![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
